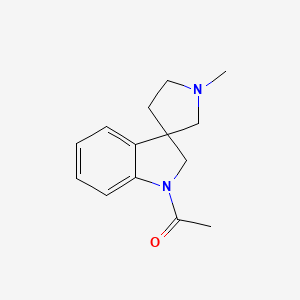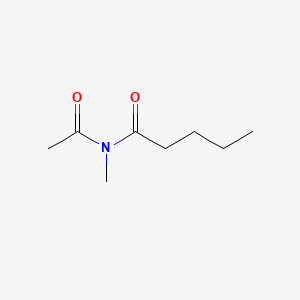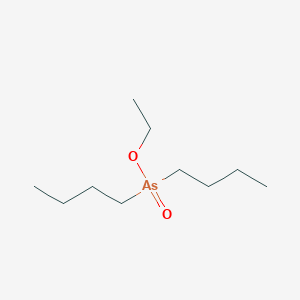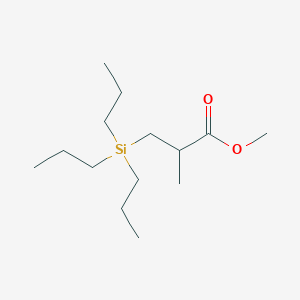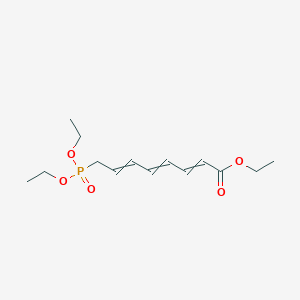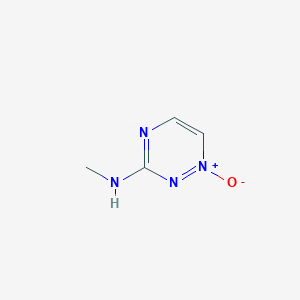
N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, an oxo group, and an amine group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methylurea with cyanogen chloride, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization and oxidation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound by providing better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1,3,5-trioxo-1lambda~5~,2,4-triazine, while reduction can produce N-Methyl-1-hydroxy-1lambda~5~,2,4-triazin-3-amine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nitrogen metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the production of herbicides and pesticides, leveraging its ability to disrupt plant growth.
Wirkmechanismus
The mechanism by which N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in nitrogen metabolism, leading to the accumulation of toxic intermediates. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme’s active site, blocking substrate access and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: A parent compound with a similar triazine ring structure but lacking the methyl and oxo groups.
Cyanuric Acid: Contains three oxo groups attached to the triazine ring, making it more oxidized compared to N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine.
Melamine: Features three amine groups attached to the triazine ring, differing in its substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, while the oxo group contributes to its reactivity in oxidation and reduction reactions.
Eigenschaften
CAS-Nummer |
63197-06-8 |
|---|---|
Molekularformel |
C4H6N4O |
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
N-methyl-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C4H6N4O/c1-5-4-6-2-3-8(9)7-4/h2-3H,1H3,(H,5,6,7) |
InChI-Schlüssel |
UQLQZVWSIUDBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C[N+](=N1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


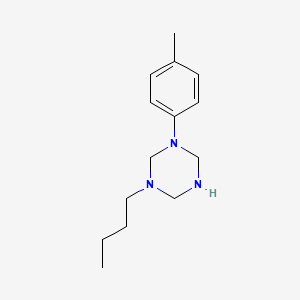
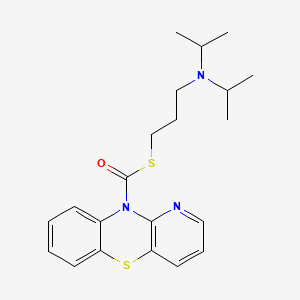
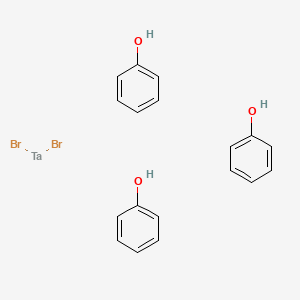
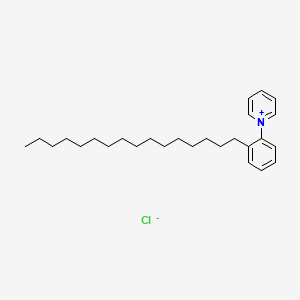
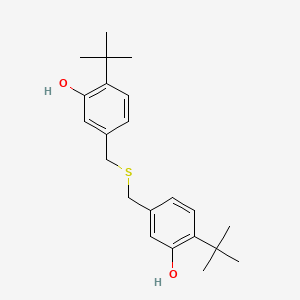
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)

